H-Pro-his-phe-OH

Vue d'ensemble

Description

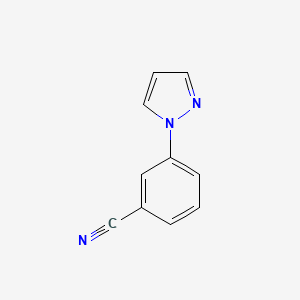

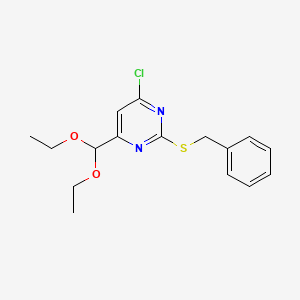

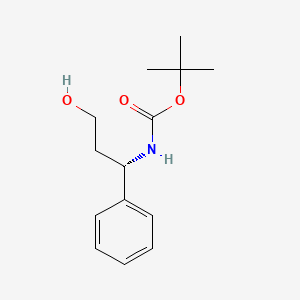

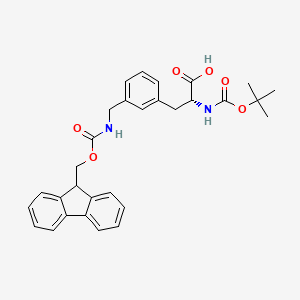

The tripeptide H-Pro-his-phe-OH is a compound that includes the amino acids proline (Pro), histidine (His), and phenylalanine (Phe). These amino acids are known for their unique characteristics: Pro for its cyclic structure, His for its imidazole side chain capable of engaging in hydrogen bonding and acting as a proton donor/acceptor, and Phe for its aromatic ring which can participate in pi-pi interactions .

Synthesis Analysis

The synthesis of peptides like H-Pro-his-phe-OH typically involves solid-phase peptide synthesis or solution methods. For instance, the synthesis of a related hexapeptide dimer was performed using solution methods, which could be applicable to the synthesis of H-Pro-his-phe-OH. The process involves sequential addition of amino acids and may include steps such as reduction, alkylation, and oxidation .

Molecular Structure Analysis

The molecular structure of peptides is crucial for their biological activity. For example, the peptide Ac-(D)Phe-Pro-boroArg-OH, which contains a similar Phe-Pro sequence, adopts a secondary structure in aqueous solutions that is important for its function as a thrombin inhibitor. This structure is stabilized by pi-pi interactions between the aromatic side chain of Phe and the peptide bond . Such structural considerations are likely relevant for H-Pro-his-phe-OH as well.

Chemical Reactions Analysis

The amino acids within H-Pro-his-phe-OH can engage in various chemical reactions. Histidine, for example, can form strong conventional hydrogen bonds, as well as weaker CH..O interactions. These interactions are significant in protein structure and function . The presence of the aromatic ring in phenylalanine allows for pi-pi interactions, which can influence the conformation and reactivity of the peptide .

Physical and Chemical Properties Analysis

The physical and chemical properties of H-Pro-his-phe-OH are influenced by its constituent amino acids. The imidazole ring in histidine contributes to its ability to participate in hydrogen bonding, which can affect the solubility and stability of the peptide . The proline residue introduces rigidity due to its cyclic structure, which can impact the overall conformation of the peptide . The phenylalanine residue adds hydrophobic character due to its aromatic side chain, influencing the peptide's interaction with other molecules and solvents .

Applications De Recherche Scientifique

Peptide Chemistry and Bioactivity

Peptide chemistry is a field that explores the synthesis, structure, and function of peptides and their applications in medicine and biology. One study highlights the research conducted over 45 years in peptide chemistry, focusing on structure-activity relationships of peptides, including the development of specific inhibitors and agonists based on peptide sequences (Okada, 2009). This work illustrates the potential of peptides in drug discovery and the importance of understanding the structural components of peptides, such as "H-Pro-his-phe-OH," for therapeutic applications.

Hydrogen and Oxygen in Biological Systems

The role of hydrogen and oxygen, particularly in the form of reactive oxygen species (ROS), is critical in various biological processes. Studies on the mechanisms of ROS generation and the application of hydrogen in therapeutic contexts, such as in ophthalmology, highlight the importance of understanding these elements' interactions within biological systems. For instance, hydrogen's therapeutic effects in reducing retinal tissue damage and its application in cataract surgery demonstrate the potential medical applications of understanding hydrogen's biochemical properties (Takahashi, 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4/c26-18(15-7-4-8-22-15)24-16(10-14-11-21-12-23-14)19(27)25-17(20(28)29)9-13-5-2-1-3-6-13/h1-3,5-6,11-12,15-17,22H,4,7-10H2,(H,21,23)(H,24,26)(H,25,27)(H,28,29)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHGISDMVBTGAL-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Pro-his-phe-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1336750.png)

![3-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1336756.png)